BENGHE Foundational & Exploratory

Check Availability & Pricing

A Comprehensive Technical Guide to the
Chemical Structure of Fukugetin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fukugetin

Cat. No.: B10819961

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fukugetin, also known as Morelloflavone, is a naturally occurring biflavonoid found
predominantly in plants of the Garcinia genus. Structurally, it is a dimer formed by a C3-C8"
linkage between a naringenin (flavanone) unit and a luteolin (flavone) unit. This unique
arrangement confers a range of significant biological activities, including anticancer, anti-
inflammatory, and neuroprotective properties. Fukugetin exerts its effects by modulating key
cellular signaling pathways, notably inhibiting the Raf/MEK/ERK (MAPK) cascade, a critical
pathway in cell proliferation and survival. This technical guide provides an in-depth analysis of
Fukugetin's chemical structure, physicochemical properties, spectroscopic characterization,
natural sources, biosynthetic origins, and its mechanism of action on the ERK signaling
pathway. Detailed experimental methodologies for its isolation and purification are also
presented to support further research and development.

Chemical Structure and Physicochemical Properties

Fukugetin is a biflavonoid characterized by the covalent linkage of two distinct flavonoid
monomers: a luteolin moiety and a naringenin moiety. The linkage occurs between the C-3
position of the naringenin unit and the C-8" position of the luteolin unit. Its official IUPAC name
is 8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl}-2-(3,4-
dihydroxyphenyl)-5,7-dihydroxychromen-4-one.
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The presence of multiple hydroxyl groups makes Fukugetin a highly polar molecule with
significant potential for hydrogen bonding, which influences its solubility and interactions with
biological targets. Due to restricted rotation around the interflavanyl C-C bond, Fukugetin can
exist as atropisomers, often observed as distinct conformers in NMR spectroscopy at room
temperature.

Table 1: Physicochemical and Structural Data for Fukugetin

Property Value Reference

8-[5,7-dihydroxy-2-(4-

hydroxyphenyl)-4-oxo-2,3-
IUPAC Name dihydrochromen-3-yl]-2-(3,4-

dihydroxyphenyl)-5,7-

dihydroxychromen-4-one

Synonyms Morelloflavone [1]
Molecular Formula C30H20011

Molecular Weight 556.5 g/mol

Exact Mass 556.100561 Da

16851-21-1 (for
CAS Number [1]
Morelloflavone)

Appearance Yellow solid/crystals

Classification Biflavonoid

Spectroscopic Characterization

The structural elucidation of Fukugetin relies on a combination of spectroscopic techniques,
primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are essential for confirming the biflavonoid structure, identifying
the specific monomeric units, and determining the linkage point. The spectra of Fukugetin,
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typically recorded in solvents like DMSO-de, are complex due to the presence of two distinct
flavonoid skeletons and the existence of rotational conformers at room temperature, which can
cause signal duplication. A definitive assignment of all proton and carbon signals has been
accomplished through 2D NMR experiments (COSY, HMQC, and HMBC).

Table 2: 1H and 3C NMR Spectroscopic Data for Fukugetin (Major Conformer in DMSO-ds)

Note: The complete and unequivocally assigned *H and 3C NMR data for the major conformer
of Morelloflavone (Fukugetin) are detailed in the publication by Li, X.C. & Ferreira, D. in
Tetrahedron, 2002, 58, 8709-8717. The data presented below are representative chemical
shifts compiled from available literature.
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Position

13C Chemical Shift (6, ppm)

1H Chemical Shift (8, ppm,
Jin Hz)

Naringenin Moiety

2 ~82.0 ~5.75 (d, J=12.0)
3 ~45.0 ~4.65 (d, J=12.0)
4 ~197.0 -

5 ~164.0 ~12.20 (s, 5-OH)
6 ~96.0 ~5.95 (s)

7 ~167.0 -

8 ~95.0 ~5.97 (s)

9 (4a) ~102.0 -

1 ~129.0 -

2', 6 ~128.0 ~7.00 (d, J=8.4)
3,5 ~115.0 ~6.41 (d, J=8.4)
4 ~158.0 -

Luteolin Moiety

2" ~164.0 -

3" ~103.0 ~6.23 (s)

4" ~182.0 -

5" ~161.0 -

6" ~99.0 ~6.25 (S)

7" ~164.0 -

8" ~104.0 -

9" (4a") ~104.0 -

i ~122.0 -
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2" ~116.0 ~7.45 (d, J=2.1)

3" ~145.0

4" ~149.0

5" ~115.0 ~6.86 (d, J=8.7)

6" ~119.0 ~7.45 (dd, J=8.7, 2.1)

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula of
Fukugetin (CsoH20011). Tandem MS (MS/MS) experiments reveal characteristic fragmentation
patterns of the flavonoid skeletons. Common fragmentation pathways for flavonoids include
retro-Diels-Alder (RDA) reactions in the C-ring, leading to the cleavage of the molecule into
smaller, diagnostic fragments. For a biflavonoid like Fukugetin, the fragmentation is more
complex but can provide information about the nature of the individual flavonoid units and the
interflavonoid bond.

Natural Occurrence and Biosynthesis
Natural Sources

Fukugetin is primarily isolated from the bark, leaves, and fruits of plants belonging to the
Garcinia genus (family Clusiaceae), such as Garcinia subelliptica, Garcinia dulcis, and Garcinia
brasiliensis. It has also been identified in other plants, including Platonia insignis.

Biosynthesis Pathway

The biosynthesis of biflavonoids is a branch of the well-established flavonoid pathway, which
originates from the phenylpropanoid pathway. The formation of the C-C interflavonoid bond is
achieved through an enzymatic oxidative coupling of two flavonoid monomers. Recent
research has identified that gymnosperm-specific cytochrome P450 enzymes of the CYP90J
family are responsible for catalyzing this dimerization. The proposed mechanism involves a
heme-induced diradical coupling, where the enzyme facilitates the formation of radical species
on each flavonoid monomer, which then couple to form the C-C bond.[2] For Fukugetin, this
involves the specific coupling of a luteolin precursor and a naringenin precursor.
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Proposed biosynthetic pathway of Fukugetin.

Biological Activity and Signaling Pathways

Fukugetin exhibits a wide array of pharmacological effects, with its anticancer and anti-
angiogenic properties being of significant interest. A primary mechanism of action is the
inhibition of the Ras/Raf/MEK/ERK signaling pathway, also known as the Mitogen-Activated
Protein Kinase (MAPK) pathway.

Inhibition of the ERKIMAPK Signaling Pathway

The ERK/MAPK pathway is a crucial signaling cascade that regulates cell proliferation,
differentiation, and survival. In many cancers, this pathway is constitutively active, driving tumor
growth and angiogenesis. Vascular Endothelial Growth Factor (VEGF) is a common upstream
activator of this pathway in endothelial cells. Studies have shown that Fukugetin
(Morelloflavone) effectively inhibits the VEGF-induced phosphorylation, and therefore
activation, of key kinases in this cascade, including Raf, MEK, and ERK.[2] Importantly, this
inhibition occurs downstream of the VEGF receptor (VEGFR2), as Fukugetin does not block

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b10819961?utm_src=pdf-body-img
https://www.benchchem.com/product/b10819961?utm_src=pdf-body
https://www.benchchem.com/product/b10819961?utm_src=pdf-body
https://www.benchchem.com/product/b10819961?utm_src=pdf-body
https://np-mrd.org/spectra/nmr_one_d/496831
https://www.benchchem.com/product/b10819961?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819961?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory
Check Availability & Pricing

the initial activation of the receptor itself.[2] By disrupting this pathway, Fukugetin can
suppress endothelial cell proliferation and migration, which are critical steps in angiogenesis.
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Fukugetin's inhibition of the ERK/MAPK pathway.

Experimental Protocols: Isolation and Purification

The following protocol describes a general methodology for the isolation of Fukugetin from
plant material, such as the leaves of Garcinia subelliptica.

Extraction

e Drying and Grinding: Air-dry the collected plant material (e.g., leaves) at room temperature
and grind into a fine powder.

e Solvent Extraction: Macerate the powdered material with acetone at room temperature for an
extended period (e.g., 48-72 hours). Repeat the extraction process multiple times to ensure
exhaustive extraction.

» Concentration: Combine the acetone extracts and concentrate under reduced pressure using
a rotary evaporator to yield a crude extract.

Chromatographic Purification

« Initial Fractionation (Silica Gel Chromatography):
o Apply the crude extract to a silica gel column.

o Elute the column with a gradient solvent system, typically starting with a non-polar solvent
(e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent
(e.g., ethyl acetate, then methanol).

o Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions
containing the target compound.

e Size Exclusion Chromatography (Sephadex LH-20):

o Subject the Fukugetin-rich fractions to size exclusion chromatography on a Sephadex
LH-20 column.
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o Elute with a suitable solvent, typically methanol, to separate compounds based on
molecular size and to remove pigments and polymeric material.

» Reverse-Phase Chromatography (ODS):

o Further purify the resulting fractions using reverse-phase column chromatography on
octadecyl silica (ODS).

o Elute with a gradient of water and methanol or acetonitrile, starting with a high
concentration of water and gradually increasing the organic solvent concentration.

» Final Purification (Preparative HPLC):

o For obtaining high-purity Fukugetin, perform preparative High-Performance Liquid
Chromatography (HPLC) on the most enriched fractions.

o Utilize a reverse-phase column (e.g., C18) with an isocratic or gradient mobile phase of
acetonitrile/water or methanol/water, often with a small amount of acid (e.g., formic acid or
acetic acid) to improve peak shape.

o Monitor the elution at a suitable wavelength (e.g., 280 nm or 350 nm) and collect the peak
corresponding to Fukugetin.

e Structure Confirmation:

o Confirm the identity and purity of the isolated compound using NMR spectroscopy and
Mass Spectrometry as described in Section 2.
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General workflow for Fukugetin isolation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fukugetin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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